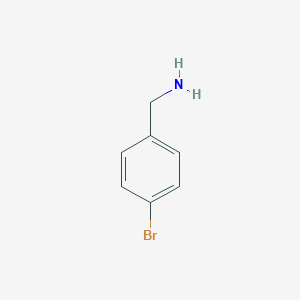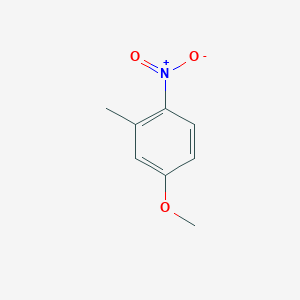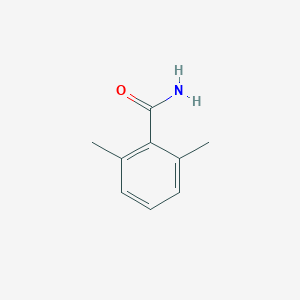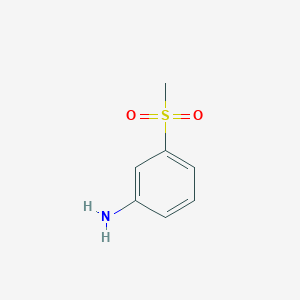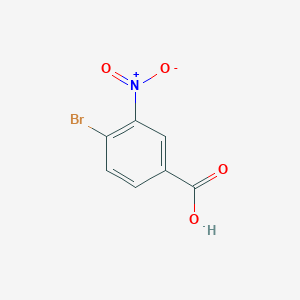
4-Bromo-3-nitrobenzoic acid
Vue d'ensemble
Description
4-Bromo-3-nitrobenzoic acid (BNBA) is a derivative of benzoic acid . It has been synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . It participates in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones .
Synthesis Analysis
4-Bromomethyl-3-nitrobenzoic acid has been synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . It participates in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-nitrobenzoic acid can be found in various databases such as ChemSpider .Chemical Reactions Analysis
4-Bromo-3-nitrobenzoic acid participates in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones . The degradation product formed as a result from the hydrolysis of nitrobenzyl bromide, corresponded to its benzyl alcohol, 4-hydroxymethyl-3-nitrobenzoic acid (ANOH) and was characterized by co-elution with a synthetic ANOH working standard .Physical And Chemical Properties Analysis
4-Bromo-3-nitrobenzoic acid has a molecular weight of 246.01 g/mol . It has a computed XLogP3 value of 2.5, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
4-Bromo-3-nitrobenzoic acid: is a valuable precursor in the synthesis of various bioactive molecules. Its bromo and nitro groups make it a versatile intermediate for constructing complex structures, particularly in the development of pharmaceuticals with potential antitumor properties .
Proteomics Research
In proteomics, 4-Bromo-3-nitrobenzoic acid is used to modify proteins and peptides. It can act as a blocking agent for amino groups during peptide synthesis, allowing for the selective modification of proteins, which is crucial for understanding protein function and interaction .
Material Science
This compound finds applications in material science due to its ability to act as a building block for designing novel organic compounds. These compounds can have specific electronic properties suitable for creating advanced materials for electronic devices .
Organic Synthesis
4-Bromo-3-nitrobenzoic acid: serves as a starting material for various organic synthesis reactions. It can undergo substitution reactions where the bromo group is replaced, leading to a wide range of derivatives with different functional groups that are useful in further chemical transformations .
Photolithography
In the field of photolithography, 4-Bromo-3-nitrobenzoic acid can be used as a photo-deprotection reagent. This application is essential for creating patterns on semiconductor materials, which is a critical step in the fabrication of microelectronic components .
Analytical Chemistry
As an analytical reagent, 4-Bromo-3-nitrobenzoic acid can be used to develop colorimetric assays and other analytical methods. Its nitro group can participate in redox reactions, which can be monitored spectrophotometrically to quantify various analytes .
Safety and Hazards
When handling 4-Bromo-3-nitrobenzoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
4-bromo-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCTZJVBWNFYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283355 | |
| Record name | 4-Bromo-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-nitrobenzoic acid | |
CAS RN |
6319-40-0 | |
| Record name | 6319-40-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-nitrobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Bromo-3-nitrobenzoic acid interact with D-amino acid oxidase, and what are the downstream effects of this interaction?
A: Research indicates that 4-Bromo-3-nitrobenzoic acid binds to D-amino acid oxidase (DAO) in two distinct locations []. One binding site is shared with the enzyme's natural substrates, D-serine and flavin adenine dinucleotide (FAD) []. The second binding site is unexpectedly located within a cleft formed between the subunits of a DAO dimer []. This binding interaction inhibits DAO's enzymatic activity, preventing it from breaking down D-serine. Since D-serine is a co-agonist of NMDA receptors implicated in schizophrenia, inhibiting its degradation by DAO makes 4-Bromo-3-nitrobenzoic acid a potential therapeutic target for this neurological disorder.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)
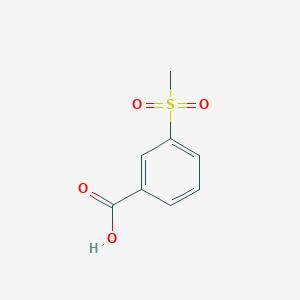




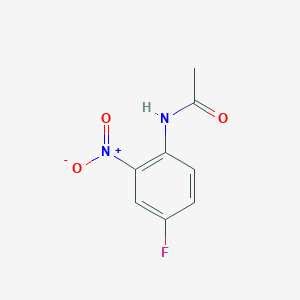
![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)


